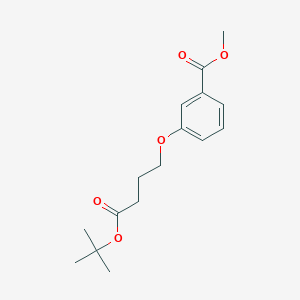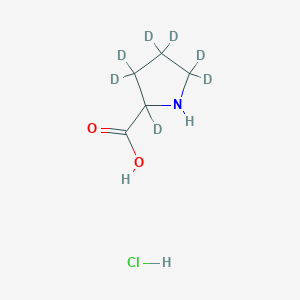
1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol is a chemical compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of a chloro substituent at the 5-position and an ethan-1-ol group at the 2-position of the naphthyridine ring. The molecular formula of this compound is C₁₀H₉ClN₂O, and it has a molecular weight of 208.64 g/mol . The 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under air atmosphere . This method yields the desired product in moderate to high yields (62-88%).
Another approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like ammonia, primary and secondary amines, and thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Substituted naphthyridines with various functional groups.
Applications De Recherche Scientifique
1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.
Materials Science: It is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in the study of metal complexes and their biological activities.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The chloro substituent and the ethan-1-ol group may play a role in the compound’s binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine: Another isomeric form of naphthyridine with different biological activities and reactivity.
1,6-Naphthyridine: Known for its anticancer properties and different synthetic routes.
1,7-Naphthyridine: Exhibits unique photochemical properties and applications in materials science.
Uniqueness
1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct biological and photochemical properties. The presence of the chloro substituent at the 5-position and the ethan-1-ol group at the 2-position differentiates it from other naphthyridine derivatives and contributes to its specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C10H9ClN2O |
|---|---|
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
1-(5-chloro-1,8-naphthyridin-2-yl)ethanol |
InChI |
InChI=1S/C10H9ClN2O/c1-6(14)9-3-2-7-8(11)4-5-12-10(7)13-9/h2-6,14H,1H3 |
Clé InChI |
FNZFAZNGQJCDSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC2=NC=CC(=C2C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B13858357.png)




![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)

![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)



![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)

